>1 Log Unit Higher Lipophilicity Drives Superior Membrane Permeability vs. Non‑Dimethyl Congener
The target compound's XLogP3 of 3.1 (computed by PubChem) [1] is 1.0 log unit greater than the LogP of 2.1 reported for the non‑dimethyl analog ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (CAS 359424‑42‑3) . This increase, attributable to the gem‑dimethyl group, translates to a ~10‑fold higher predicted octanol‑water partition coefficient, which is expected to enhance passive membrane permeability and oral absorption potential.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (CAS 359424‑42‑3): LogP = 2.1 |
| Quantified Difference | Δ LogP = +1.0 (~10‑fold increase in partition coefficient) |
| Conditions | Computed values (PubChem XLogP3 vs. Chem960 experimental LogP) |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, a critical parameter for cell‑based assays and in‑vivo studies.
- [1] PubChem CID 61685547. XLogP3‑AA = 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/61685547 (accessed 2026-05-11). View Source
